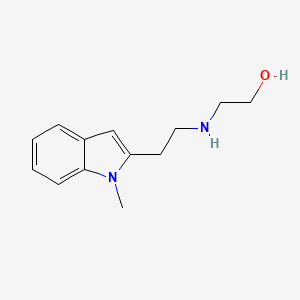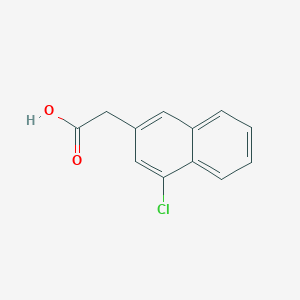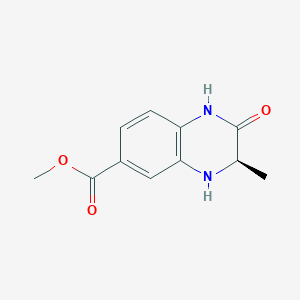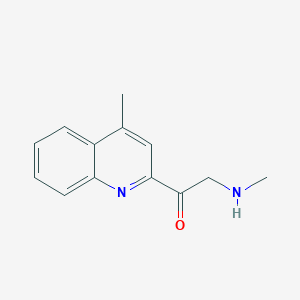![molecular formula C14H19NO B11886493 1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- CAS No. 78558-40-4](/img/structure/B11886493.png)
1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-oxa-4-azaspiro[4.5]decane is a chemical compound with the molecular formula C14H19NO. It is part of the spiro compound family, which is characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-oxa-4-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for 2-phenyl-1-oxa-4-azaspiro[4.5]decane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible with appropriate reagents
Common Reagents and Conditions
Oxidation: Oxidizing agents such as PhI(OAc)2 (iodobenzene diacetate) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
2-phenyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It has shown potential antitumor activity against various cancer cell lines.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-phenyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, in antitumor activity, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-oxa-4-azaspiro[4.5]decane: Similar in structure but lacks the phenyl group.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with different substituents
Uniqueness
2-phenyl-1-oxa-4-azaspiro[4.5]decane is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other spiro compounds and potentially more versatile in various applications .
Properties
CAS No. |
78558-40-4 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-phenyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-11-15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
LERXFNHFZBNDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
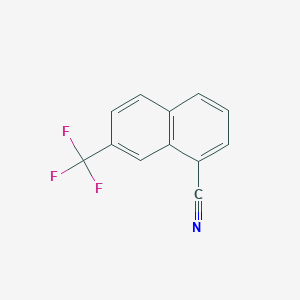
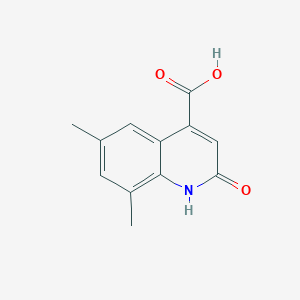
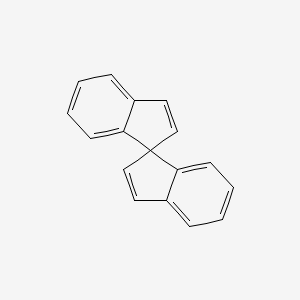
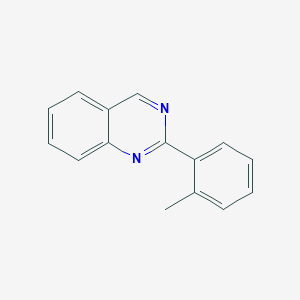
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol](/img/structure/B11886456.png)

